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molecular formula C10H14N2 B1299547 4-(Piperidin-4-yl)pyridine CAS No. 581-45-3

4-(Piperidin-4-yl)pyridine

Cat. No. B1299547
M. Wt: 162.23 g/mol
InChI Key: RGBWBVGQZFJTEO-UHFFFAOYSA-N
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Patent
US08030499B2

Procedure details

To a solution of 5.00 g of 4,4′-bipyridine in 1 mol/L hydrochloric acid (32 ml) was added 299 mg of platinum oxide, and the reaction mixture was stirred under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 3 hours, the solution was under ordinary temperature and ordinary pressure, then, 201 mg of platinum oxide was further added and the reaction was carried out under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 4.5 hours, the solution was left to unattended for 16 hours in a state returned to under ordinary temperature and ordinary pressure. MeOH (30 ml) and 483 mg of platinum oxide were further added, and the mixture was stirred under the conditions of 3.0 atm hydrogen and 70° C. external temperature. The solution was stirred for 4 hours, then, filtered with celite, and the solvent of the filtrate was evaporated under reduced pressure. Then, a saturated aqueous solution of NaHCO3 was added to the solution and the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1). The organic layer was evaporated under reduced pressure. Again, water was added to the solution, extracted with a mixed solvent of CHCl3:MeOH (10:1), and the organic layer was evaporated under reduced pressure. The precipitated solid was washed with water and dried to obtain 390 mg of the title compound (colorless amorphous).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
299 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
483 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
201 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[H][H].CO>Cl.[Pt]=O>[NH:10]1[CH2:11][CH2:12][CH:7]([C:4]2[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=2)[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
Cl
Name
Quantity
299 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
483 mg
Type
catalyst
Smiles
[Pt]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
201 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 4.5 hours
Duration
4.5 h
WAIT
Type
WAIT
Details
the solution was left to unattended for 16 hours in a state
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered with celite
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Then, a saturated aqueous solution of NaHCO3 was added to the solution
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Again, water was added to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solvent of CHCl3:MeOH (10:1)
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated under reduced pressure
WASH
Type
WASH
Details
The precipitated solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 7.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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